PROTAC Aster-A degrader-1 PROTAC Aster-A degrader-1
Brand Name: Vulcanchem
CAS No.:
VCID: VC16597125
InChI: InChI=1S/C42H51N7O10S/c1-42(2,3)59-41(56)48-19-16-31-33(25-48)60-40(45-31)47-36(52)27-10-8-26(9-11-27)35(51)44-18-7-23-58-21-5-4-20-57-22-6-17-43-28-12-13-29-30(24-28)39(55)49(38(29)54)32-14-15-34(50)46-37(32)53/h8-13,24,32,43H,4-7,14-23,25H2,1-3H3,(H,44,51)(H,45,47,52)(H,46,50,53)
SMILES:
Molecular Formula: C42H51N7O10S
Molecular Weight: 846.0 g/mol

PROTAC Aster-A degrader-1

CAS No.:

Cat. No.: VC16597125

Molecular Formula: C42H51N7O10S

Molecular Weight: 846.0 g/mol

* For research use only. Not for human or veterinary use.

PROTAC Aster-A degrader-1 -

Specification

Molecular Formula C42H51N7O10S
Molecular Weight 846.0 g/mol
IUPAC Name tert-butyl 2-[[4-[3-[4-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]propoxy]butoxy]propylcarbamoyl]benzoyl]amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate
Standard InChI InChI=1S/C42H51N7O10S/c1-42(2,3)59-41(56)48-19-16-31-33(25-48)60-40(45-31)47-36(52)27-10-8-26(9-11-27)35(51)44-18-7-23-58-21-5-4-20-57-22-6-17-43-28-12-13-29-30(24-28)39(55)49(38(29)54)32-14-15-34(50)46-37(32)53/h8-13,24,32,43H,4-7,14-23,25H2,1-3H3,(H,44,51)(H,45,47,52)(H,46,50,53)
Standard InChI Key SBZKPBAZELGQJU-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)NCCCOCCCCOCCCNC4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O

Introduction

Chemical Structure and Design

PROTAC Aster-A degrader-1 (C42_{42}H51_{51}N7_{7}O10_{10}S; molecular weight: 845.96 g/mol) is structured into three functional domains :

  • Aster-A inhibitor (red domain): Binds specifically to the sterol transport protein Aster-A, facilitating target recruitment.

  • Linker (black domain): A chemically stable bridge optimizing spatial orientation between the target and E3 ligase.

  • E3 ligase ligand (blue domain): Recruits the E3 ubiquitin ligase complex to initiate ubiquitination.

The compound’s fluorescence properties are likely attributed to structural modifications within the linker or inhibitor domains, though exact mechanistic details remain under investigation .

Mechanism of Action

PROTAC Aster-A degrader-1 operates through a catalytic degradation cycle :

  • Target Binding: The Aster-A inhibitor domain engages the sterol transport protein.

  • E3 Ligase Recruitment: The E3 ligase ligand binds to an E3 ubiquitin ligase (specific identity undisclosed), forming a ternary complex.

  • Ubiquitination: The E3 ligase transfers ubiquitin molecules to Aster-A, marking it for proteasomal degradation.

  • Proteasomal Clearance: Ubiquitinated Aster-A is degraded, and the PROTAC is recycled for further activity.

This mechanism bypasses the need for prolonged occupancy of Aster-A’s active site, enabling sub-stoichiometric efficacy .

Biological Activity and Research Findings

Fluorescence Tracking

The compound’s dual functionality allows researchers to visualize Aster-A degradation kinetics in real time. This feature has been critical in mapping Aster-A’s role in intracellular sterol transport and homeostasis .

Selectivity and Off-Target Effects

Preliminary data suggest high selectivity for Aster-A over related sterol-binding proteins, attributed to the specificity of its inhibitor domain. Competitive assays with parent ligands (Aster-A inhibitor and E3 ligase binder) confirm mechanism-dependent degradation .

Comparative Analysis with Other PROTACs

FeaturePROTAC Aster-A Degrader-1Clinical-Stage PROTACs (e.g., ARV-110)
TargetAster-AAndrogen Receptor (AR), Estrogen Receptor (ER)
Molecular Weight845.96 g/mol800–1,200 g/mol
Unique FeatureFluorescence probeOral bioavailability
Development StagePreclinicalPhase II/III trials

Applications and Future Directions

Research Applications

  • Sterol Transport Studies: Elucidating Aster-A’s role in cholesterol trafficking and membrane dynamics.

  • Drug Resistance Models: Investigating how Aster-A degradation affects cancer cells reliant on sterol metabolism .

Optimization Strategies

  • Linker Engineering: Adjusting length and composition to enhance degradation efficiency .

  • E3 Ligase Diversification: Exploring CRBN or MDM2 ligands to broaden applicability .

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